![molecular formula C17H14FNO4S2 B2554201 Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899977-41-4](/img/structure/B2554201.png)

Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

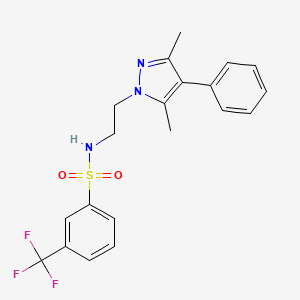

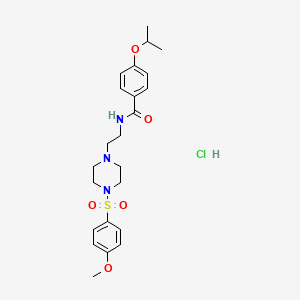

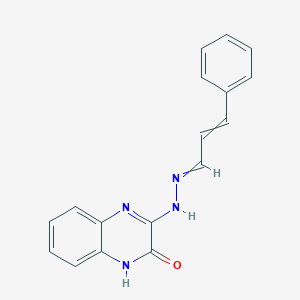

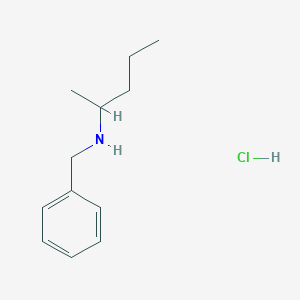

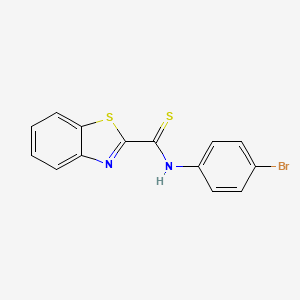

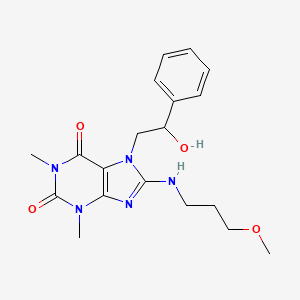

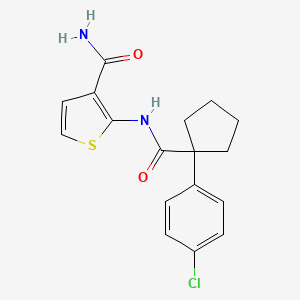

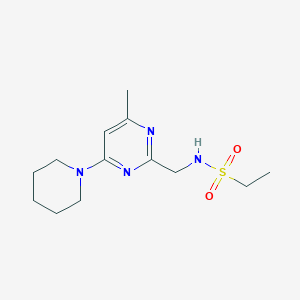

The compound "Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of a benzothiophene moiety and a sulfamoyl group attached to a fluorinated methylphenyl ring. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential biological activities, which can be used to infer some properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that typically start with the formation of the core benzothiophene structure, followed by functionalization with various substituents. For instance, the synthesis of "methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate" involves crystallization from acetonitrile and single crystal X-ray analysis to determine its structure . Similarly, "3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid" was synthesized chemoselectively from a formyl precursor using Et3SiH/I2 as a reducing agent . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

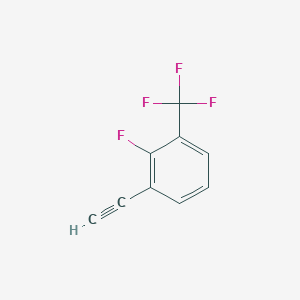

The molecular structure of related compounds is often elucidated using techniques such as X-ray crystallography, which provides detailed information about the spatial arrangement of atoms within the crystal . Additionally, computational methods like Density Functional Theory (DFT) are used to predict molecular structural parameters and vibrational frequencies, as seen in the study of "4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide" . These techniques would be essential in analyzing the molecular structure of "Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate".

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from molecular electrostatic potential maps, which predict sites of electrophilic and nucleophilic attack . The presence of a sulfamoyl group and a fluorinated aromatic ring suggests that the compound may participate in various chemical reactions, including potential interactions with biological targets, as indicated by molecular docking studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are characterized by spectroscopic methods (IR, NMR, LCMS) and by analyzing their thermodynamic properties, which can vary with temperature . The fluorogenic properties of related compounds, as seen in the study of "4-mercapto-7-methylthio-2,1,3-benzoxadiazole for carboxylic acids," suggest that the compound may also be amenable to similar analytical techniques .

Aplicaciones Científicas De Investigación

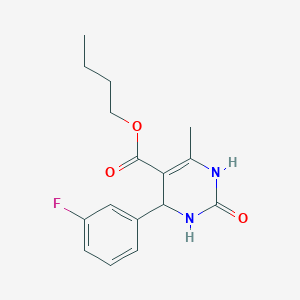

Synthesis and Antiandrogen Activity

A study by Tucker, Crook, and Chesterson (1988) explored the synthesis and structure-activity relationships of derivatives related to Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, focusing on their potential as nonsteroidal antiandrogens. Their research led to the discovery of novel, potent antiandrogens that are peripherally selective, indicating a promising application in the treatment of androgen-responsive diseases (H. Tucker, J. W. Crook, G. Chesterson, 1988).

Chemical Synthesis Techniques

Sheng, Fan, and Wu (2014) reported on a facile and general route to synthesize derivatives of benzothiophene, such as 3-((trifluoromethyl)thio)benzothiophenes, demonstrating broad functional group tolerance. This work highlights the chemical versatility and potential for further functionalization of benzothiophene derivatives in various organic synthesis applications (J. Sheng, C. Fan, Jie Wu, 2014).

Photochemical Degradation of Crude Oil Components

Andersson and Bobinger (1996) explored the photochemical degradation of crude oil components, including benzothiophene derivatives. Their study provides insights into the environmental fate of such compounds after an oil spill, highlighting the importance of understanding the photochemical behavior of organic pollutants (J. Andersson, Stefan Bobinger, 1996).

Fluorine Substitution in Organic Synthesis

Ramarao et al. (2004) discussed the synthesis of fluoro-substituted benzofurans and benzothiophenes, emphasizing the utility of fluorine atoms in modulating the physical and chemical properties of organic molecules. Their work contributes to the broader field of fluorine chemistry, with potential applications in pharmaceuticals and agrochemicals (V. Ramarao et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO4S2/c1-10-7-8-11(9-13(10)18)19-25(21,22)16-12-5-3-4-6-14(12)24-15(16)17(20)23-2/h3-9,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBVFECCMVQFLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2554119.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2554125.png)

![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2554127.png)

![N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2554135.png)